

4-Hydroxyquinoline-3-carbonitrile molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxyquinoline-3-carbonitrile

Cat. No.: B1351834

[Get Quote](#)

An In-depth Technical Guide to **4-Hydroxyquinoline-3-carbonitrile**

Introduction

4-Hydroxyquinoline-3-carbonitrile is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. Its structure, which incorporates the versatile 4-hydroxyquinoline core with a reactive nitrile group, establishes it as a valuable precursor and key intermediate in the synthesis of more complex, pharmacologically active molecules.[1] The quinoline scaffold is a privileged structure in drug discovery, appearing in numerous natural and synthetic compounds with a wide array of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic profile, and synthetic methodologies related to **4-Hydroxyquinoline-3-carbonitrile**, tailored for researchers and professionals in drug development.

Molecular Structure and Formula

The fundamental characteristics of **4-Hydroxyquinoline-3-carbonitrile** are defined by its chemical formula and unique structural arrangement.

- Chemical Formula: $C_{10}H_6N_2O$ [3]
- Molecular Weight: 170.17 g/mol [3][4]

- CAS Number: 2305-70-6[3]
- IUPAC Name: **4-hydroxyquinoline-3-carbonitrile**
- SMILES: N#CC1=C(O)C2=CC=CC=C2N=C1[3]

The structure features a bicyclic system composed of a benzene ring fused to a pyridine ring, characteristic of the quinoline framework. A hydroxyl (-OH) group is substituted at the C4 position and a nitrile (-C≡N) group at the C3 position. Like many 4-hydroxyquinolines, this compound can exist in tautomeric equilibrium with its keto form, 4-oxo-1,4-dihydroquinoline-3-carbonitrile.[5][6] This equilibrium can be influenced by factors such as the solvent and physical state (solid vs. solution).

Physicochemical and Computed Properties

The physicochemical properties of a compound are critical for its application in synthesis and drug design. The following table summarizes key experimental and computed data for **4-Hydroxyquinoline-3-carbonitrile**.

Property	Value	Source / Type
Molecular Formula	C ₁₀ H ₆ N ₂ O	-
Molecular Weight	170.17 g/mol	-
CAS Number	2305-70-6	-
Topological Polar Surface Area (TPSA)	56.91 Å ²	Computed[4]
LogP (Octanol-Water Partition Coefficient)	1.812	Computed[4]
Hydrogen Bond Donors	1	Computed[4]
Hydrogen Bond Acceptors	3	Computed[4]
Rotatable Bonds	0	Computed[4]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **4-Hydroxyquinoline-3-carbonitrile**. Below are the expected spectral characteristics based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H stretch (enol form) / N-H stretch (keto form)
~2225	Medium, Sharp	C≡N stretch (nitrile)
1680 - 1640	Strong	C=O stretch (keto form)
1620 - 1450	Medium-Strong	C=C and C=N aromatic ring stretches
1260 - 1180	Medium	C-O stretch (enol form)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry. Spectra are typically recorded in a solvent like DMSO-d₆.

¹H NMR (Proton NMR)

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~12.0 - 11.0	Singlet (broad)	-OH (enol) or -NH (keto)
~8.2 - 7.5	Multiplet	Aromatic protons (H5, H6, H7, H8)

| ~8.8 | Singlet | H2 proton |

¹³C NMR (Carbon NMR)

Chemical Shift (δ , ppm)	Assignment
~175	C4 (keto form C=O)
~160	C4 (enol form C-OH)
~145 - 120	Aromatic carbons
~115	C \equiv N (nitrile carbon)

| ~100 | C3 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

- Expected Molecular Ion ($[M+H]^+$): $m/z \approx 171.0558$
- Fragmentation: Common fragmentation patterns would involve the loss of CO, HCN, or other small neutral molecules from the parent ion, helping to confirm the quinoline core structure.

Experimental Protocols

Synthesis via Gould-Jacobs Reaction

A common and versatile method for synthesizing the 4-hydroxyquinoline core is the Gould-Jacobs reaction.^{[7][8]} This involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization.

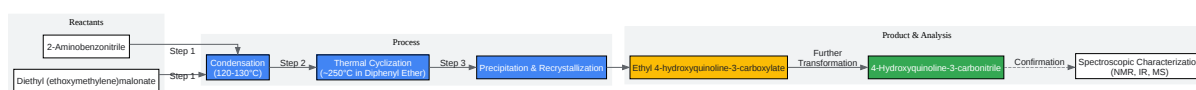
Materials:

- 2-Aminobenzonitrile (or a suitable aniline precursor)
- Diethyl (ethoxymethylene)malonate (EMME)
- High-boiling point solvent (e.g., Diphenyl ether)
- Hexane

- Ethanol

Procedure:

- Condensation: A mixture of 2-aminobenzonitrile (1.0 eq) and diethyl (ethoxymethylene)malonate (1.0 eq) is heated at approximately 120-130 °C for 1-2 hours. The reaction is monitored by TLC until the starting aniline is consumed.
- Cyclization: The intermediate product is added to a high-boiling point solvent like diphenyl ether and heated to around 250 °C for 30-60 minutes. This high temperature induces a cyclization reaction to form the quinoline ring system.^[7]
- Isolation: The reaction mixture is cooled to room temperature, and a non-polar solvent such as n-hexane is added to precipitate the crude product.
- Purification: The precipitated solid is collected by filtration, washed with hexane, and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the purified ethyl 4-hydroxyquinoline-3-carboxylate.
- Nitrile Formation: The resulting ester can be converted to the target nitrile through established chemical transformations, such as conversion to the primary amide followed by dehydration.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of 4-hydroxyquinoline derivatives.

Protocol for Spectroscopic Analysis

Instrumentation:

- High-resolution NMR Spectrometer (e.g., 400 MHz)

- Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Mass Spectrometer with Electrospray Ionization (ESI-MS)

A. NMR Sample Preparation:

- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a clean vial.
- Transfer the solution to a 5 mm NMR tube.
- Acquire 1H , ^{13}C , and other relevant NMR spectra according to standard instrument parameters.

B. FTIR-ATR Analysis:

- Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure with the anvil to ensure good contact.
- Acquire the spectrum, typically over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .[\[9\]](#)

C. ESI-MS Analysis:

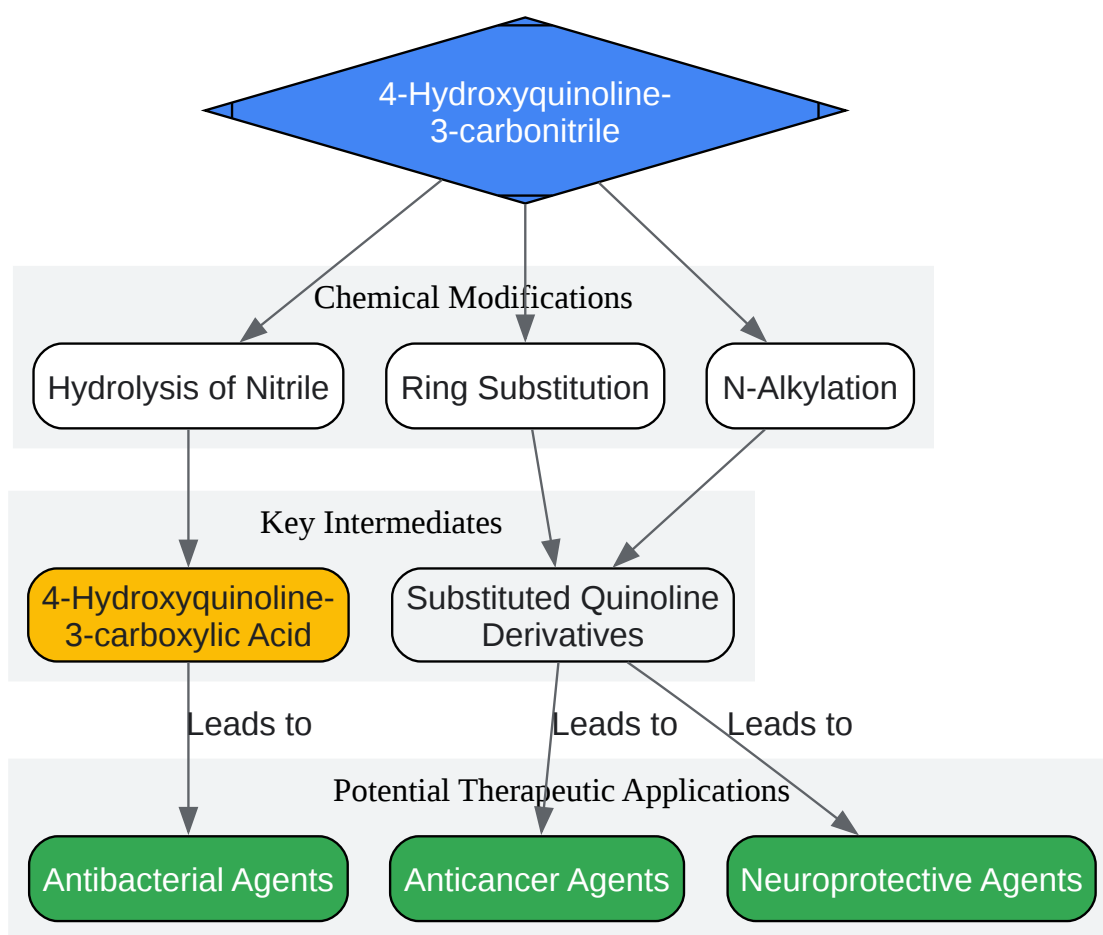
- Prepare a dilute solution of the sample (approx. 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Introduce the sample into the mass spectrometer via direct infusion or through a Liquid Chromatography (LC) system.

- Acquire the mass spectrum in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500).[9]

Applications in Research and Drug Development

While direct pharmacological data on **4-Hydroxyquinoline-3-carbonitrile** is limited, its significance is well-established as a versatile chemical building block.[1] The 4-hydroxyquinoline scaffold is a key component in compounds with known biological activities.

- **Anticancer Research:** Derivatives of quinoline-3-carbonitrile have been synthesized and investigated for their potential anticancer activity against various human cancer cell lines.[1] The structural motif is explored for its ability to interact with biological targets involved in cell proliferation.
- **Neuroprotection:** The parent 4-hydroxyquinoline structure is found in kynurenic acid, an endogenous metabolite with recognized neuroprotective properties.[1][10] This makes derivatives of this scaffold attractive for research in neurodegenerative diseases.
- **Antibacterial Agents:** The 4-quinolone core is famously the basis for the quinolone class of antibiotics.[10] The nitrile group at the C3 position can be hydrolyzed to a carboxylic acid, a key functional group in many quinolone-based drugs, allowing for further modifications to generate libraries of potential antibacterial agents.[1]



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxyquinoline-3-carbonitrile | 71083-59-5 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. appchemical.com [appchemical.com]
- 4. chemscene.com [chemscene.com]
- 5. researchgate.net [researchgate.net]

- 6. 4-Oxo-1,4-dihydroquinoline-3-carbonitrile | C₁₀H₆N₂O | CID 3539349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Hydroxyquinoline-3-carbonitrile molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1351834#4-hydroxyquinoline-3-carbonitrile-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com